butane-1-sulfinyl chloride
CAS No.: 13455-88-4
Cat. No.: VC11995296
Molecular Formula: C4H9ClOS
Molecular Weight: 140.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13455-88-4 |
---|---|
Molecular Formula | C4H9ClOS |
Molecular Weight | 140.63 g/mol |
IUPAC Name | butane-1-sulfinyl chloride |
Standard InChI | InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3 |
Standard InChI Key | LTQJJIHJWKUKKQ-UHFFFAOYSA-N |
SMILES | CCCCS(=O)Cl |
Canonical SMILES | CCCCS(=O)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Butane-1-sulfonyl chloride, with the molecular formula , is characterized by a sulfonyl group () bonded to a butane chain. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 156.631 g/mol | |
Density | ||
Boiling Point | ||
Flash Point | ||
Vapor Pressure | at | |
Refractive Index | 1.451 |
The compound exists as a colorless to pale yellow liquid, highly reactive toward nucleophiles due to the electrophilic sulfonyl chloride group . It decomposes at temperatures above , releasing sulfur dioxide () and 1,4-dichlorobutane .
Synthetic Methodologies
Industrial Synthesis via Thiophane Chlorination
A patented method (US2623069A) describes the production of 4-chlorobutane-1-sulfonyl chloride by reacting thiophane (tetrahydrothiophene) or thiophane sulfoxide with chlorine in the presence of excess water . Key reaction parameters include:
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Molar Ratios: Chlorine-to-thiophane ≤ 3:1 to avoid aliphatic chlorination .
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Solvent System: Aqueous acetic or hydrochloric acid enhances yield .
The reaction proceeds via two pathways:
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Primary Pathway:
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Secondary Pathway:
The product separates into a water-insoluble sulfonyl chloride layer and a water-soluble sulfone phase, with yields reaching 40–65% .
Laboratory-Scale Preparation
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:
This reactivity is exploited in synthesizing surfactants and pharmaceuticals.
Hydrolysis Sensitivity
Butane-1-sulfonyl chloride hydrolyzes in aqueous environments, necessitating anhydrous storage conditions :
Industrial and Research Applications
Quaternary Ammonium Compound Synthesis
The compound reacts with tertiary amines to form germicidal and fungicidal quaternary ammonium salts . For instance:
Plasticizer Production
4-Chlorobutane-1-sulfonyl chloride derivatives act as plasticizers in polymer formulations, enhancing flexibility and durability .
Pharmaceutical Intermediates
Sulfonamide derivatives synthesized from this compound are intermediates in antihypertensive and antimicrobial agents.
Comparison with Structural Analogues
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